3-Bromo-5-(trifluoromethyl)toluene is a chemical compound with the molecular formula CHBrF and a CAS number of 86845-28-5. This compound is classified as an aromatic halide and is notable for its trifluoromethyl group, which imparts unique electronic properties and reactivity. It is primarily utilized in organic synthesis, particularly in carbon–carbon bond formation reactions.
3-Bromo-5-(trifluoromethyl)toluene can be sourced from various chemical suppliers, including BenchChem, Biosynth, and Manchester Organics . Its classification falls under the category of organofluorine compounds due to the presence of fluorine atoms, which are known for their stability and ability to influence the physical properties of organic molecules.
The synthesis of 3-Bromo-5-(trifluoromethyl)toluene can be achieved through several methods:
The Suzuki–Miyaura coupling reaction typically requires specific conditions such as temperature control and the use of solvents that facilitate the reaction. The choice of catalyst and ligands can significantly affect the yield and selectivity of the product.
The molecular structure of 3-Bromo-5-(trifluoromethyl)toluene consists of a toluene core substituted at the 3-position with a bromine atom and at the 5-position with a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which influence the reactivity of the aromatic ring.
3-Bromo-5-(trifluoromethyl)toluene undergoes various chemical reactions:
The selection of reagents and reaction conditions is crucial for achieving desired products, with particular attention paid to temperature, solvent choice, and reaction time.
The primary mechanism of action for 3-Bromo-5-(trifluoromethyl)toluene occurs during the Suzuki–Miyaura coupling reaction. This process involves two main steps:
The stability and reactivity of this compound make it suitable for various synthetic applications, particularly in pharmaceuticals and agrochemicals.
3-Bromo-5-(trifluoromethyl)toluene typically appears as a colorless to pale yellow liquid or solid depending on its purity and storage conditions.
3-Bromo-5-(trifluoromethyl)toluene serves multiple scientific uses:
The trifluoromethyl group (–CF₃) and bromine atom in 3-bromo-5-(trifluoromethyl)toluene represent two of the most strategically valuable substituents in modern medicinal chemistry and agrochemical design. The –CF₃ group operates through multiple mechanisms: it is strongly electron-withdrawing (σₚ = 0.54, σₘ = 0.43), enhancing electrophilic character in adjacent reaction centers while simultaneously increasing lipophilicity (π = 0.88), which improves membrane permeability in bioactive molecules [1]. This combination supports enhanced pharmacokinetic profiles, as evidenced by FDA-approved drugs where –CF₃ groups contribute significantly to metabolic stability—reducing oxidative deactivation pathways compared to methyl or methoxy groups. Simultaneously, the bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while participating in halogen bonding interactions with biomolecular targets. This non-covalent interaction, defined by the electrophilic region of the polarized halogen and Lewis bases in enzyme binding pockets, significantly enhances binding affinity and selectivity [3].
The synergy between these substituents in the meta-relationship creates distinctive electronic and steric environments. The –CF₃ group inductively withdraws electron density from the aromatic ring, slightly activating the bromine toward oxidative addition by palladium(0) complexes. Conversely, the bromine’s moderate electron-donating resonance effect partially counterbalances this polarization. The steric bulk of the –CF₃ group (van der Waals radius ~2.7 Å) also influences conformational preferences in derived intermediates. When deployed in drug discovery, this combination enables precise bioisosteric replacement strategies—where the –CF₃ group often mimics methyl groups with superior metabolic stability, while the bromine serves as a point for further diversification or as a hydrogen bond acceptor. This dual functionality underpins the compound’s indispensability in designing protease inhibitors, receptor antagonists, and kinase-targeted therapeutics where electronic modulation at specific positions dictates biological efficacy [1] [3].
Bromo-trifluoromethyl aromatic compounds emerged from foundational organofluorine chemistry breakthroughs in the mid-20th century. Lehmann’s pioneering 1958 report established the profound biological impact of the –CF₃ group, demonstrating a 6-fold potency enhancement in serotonin uptake inhibition when –CF₃ replaced a para-methyl group on a phenolic ring [1]. This seminal observation catalyzed systematic exploration of –CF₃-containing aromatics as privileged intermediates. By the 1980s, advances in trifluoromethylation reagents—including trifluoromethylcopper complexes and later, Umemoto’s electrophilic trifluoromethylating agents—enabled efficient access to previously inaccessible building blocks like 3-bromo-5-(trifluoromethyl)toluene. The commercial availability of such compounds expanded significantly in the 1990s alongside the rise of combinatorial chemistry, which demanded diverse, functionally complex intermediates for library synthesis.
Pharmaceutical development has leveraged these intermediates to overcome pharmacokinetic and resistance challenges. In antimalarial drug discovery, bromo-trifluoromethyl intermediates proved instrumental in developing dihydroorotate dehydrogenase (DHODH) inhibitors such as DSM265 and DSM705. These candidates exploit the –CF₃ group’s dual role in enhancing target binding through electrostatic interactions and improving metabolic stability against cytochrome P450 oxidation [4]. Similarly, kinase inhibitor programs—notably leading to nilotinib (AMN107) for chronic myelogenous leukemia—relied on bromo-trifluoromethyl aniline derivatives for constructing the critical 3-trifluoromethyl-4-methylimidazole moiety via copper-catalyzed coupling [6]. The historical trajectory reveals a clear progression: from early empirical observations of –CF₃ effects, through synthetic methodology revolutions, to contemporary structure-enabled design where bromo-trifluoromethyl aromatics serve as key enablers of molecular complexity. Their evolution mirrors the broader transition of medicinal chemistry from serendipitous discovery to rational design grounded in an understanding of substituent electronic effects and reaction orthogonality.
Table 2: Key Pharmaceutical Intermediates Derived from Bromo-Trifluoromethyl Aromatics
Drug/Target | Therapeutic Area | Role of Bromo-CF₃ Intermediate | Key Benefit |
---|---|---|---|
DSM265/DSM705 | Antimalarial (DHODH inhib.) | Enables introduction of metabolically stable –CF₃ | Enhanced plasma half-life; reduced oxidative metabolism |
Nilotinib (AMN107) | Antineoplastic (Bcr-Abl inhib.) | Copper-catalyzed coupling with 4-methylimidazole | Efficient construction of kinase-binding motif |
Alpelisib precursors | Anticancer (PI3K inhib.) | Radical trifluoromethylation of bromo-heteroarenes | Improved target potency and selectivity |
Ubrogepant intermediates | Migraine therapy (CGRP antag.) | Nucleophilic displacement of bromide by amines | Modular assembly of peptidomimetic architecture |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1